4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine

Medicinal Chemistry Sequential Cross-Coupling Building Block Design

4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine (CAS 1202764-87-1) is a heterocyclic small molecule belonging to the pyrimidine-indoline hybrid class. It is manufactured as a research-grade building block with standard purity of 97% by vendors such as Bidepharm, which provides batch-specific QC reports including NMR, HPLC, and GC.

Molecular Formula C12H10BrClN4
Molecular Weight 325.59 g/mol
Cat. No. B12072745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine
Molecular FormulaC12H10BrClN4
Molecular Weight325.59 g/mol
Structural Identifiers
SMILESC1CN(C2=C1C=CC(=C2)Br)C3=NC(=NC=C3Cl)N
InChIInChI=1S/C12H10BrClN4/c13-8-2-1-7-3-4-18(10(7)5-8)11-9(14)6-16-12(15)17-11/h1-2,5-6H,3-4H2,(H2,15,16,17)
InChIKeyRDAOVRIZRLBWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine: A Bifunctional Pyrimidine-Indoline Building Block for Sequential Diversification


4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine (CAS 1202764-87-1) is a heterocyclic small molecule belonging to the pyrimidine-indoline hybrid class. It is manufactured as a research-grade building block with standard purity of 97% by vendors such as Bidepharm, which provides batch-specific QC reports including NMR, HPLC, and GC . Its defining structural feature is the presence of two distinct halogen atoms: a chlorine at the 5-position of the pyrimidine ring and a bromine at the 6-position of the indoline moiety, calculated with an exact mass of 323.97774 Da and an XLogP3-AA of 3.2 [1]. This dual-halogen architecture renders the compound uniquely suited for sequential, chemoselective functionalization in medicinal chemistry campaigns.

1
C6'-Br Cross-Coupling

Orthogonal bromine handle enables Pd-catalyzed coupling for late-stage diversification.

2
C5-Cl SNAr Functionalization

Electron-deficient pyrimidine chlorine permits nucleophilic aromatic substitution for solvent-exposed vector exploration.

3
2-NH2 Derivatization

Primary amine serves as a third point for amidation or reductive amination, expanding SAR depth.

4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine: Why In-Class Compounds Cannot Be Simply Interchanged


Selecting a generic pyrimidine or indoline building block for library synthesis is insufficient for chemists requiring precise, stepwise construction of target molecules. While simple 2-aminopyrimidines or monohalogenated indoline analogs provide a single reactive handle, they impose a linear and convergent synthesis pathway, limiting structural complexity and the ability to introduce diverse vectors at a late stage. 4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine overcomes this limitation by embedding two differentially reactive halogen centers (C5-Cl and C6'-Br) within a rigid, saturated indoline scaffold. This orthogonality enables sequential cross-coupling or nucleophilic aromatic substitution (SNAr) reactions without protecting group manipulations, a critical advantage for parallel synthesis and structure-activity relationship (SAR) exploration. The 2-amino group on the pyrimidine further serves as a third diversification point, making the compound a triple-functionalized core that generic alternatives cannot replicate [1].

!

Replacement with monohalogenated indoline-pyrimidine cores removes the C6'-Br handle, which may restrict synthesis to linear, protecting-group-dependent routes and limit library diversification.

!

Simple 2-aminopyrimidine building blocks provide only a single reactive center; they do not support the orthogonal, sequential functionalization pathway required for late-stage parallel SAR exploration.

4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine: Quantitative Differentiation Guide for Scientific Procurement


Dual-Halogen Orthogonality for Sequential Derivatization vs. Monohalogenated Analogs

The target compound uniquely provides two distinct halogen handles for chemoselective derivatization. The bromine on the indoline enables Pd-catalyzed cross-coupling, while the chlorine on the electron-deficient pyrimidine is primed for SNAr reactions. In contrast, the monohalogenated analog 4-(indolin-1-yl)-5-chloropyrimidin-2-amine (no bromine) offers only one reactive site, collapsing all diversity into a single vector and requiring pre-functionalized partners [1]. The exact mass of 323.97774 Da and CLogP of 3.2 for the title compound are also distinct from simpler pyrimidine-indoline hybrids, which typically lack the brominated mass and lipophilicity signature necessary for CNS drug-like space [2].

Orthogonal Halogen Handles
Class-level inference
Target 2 vectors (C5-Cl, C6'-Br) + 2-NH2
Monohalo analog 1 vector (C5-Cl) + 2-NH2
Supports sequential SAR exploration without protecting group manipulation.
Retrosynthetic analysis; no biological assay data.
Medicinal Chemistry Sequential Cross-Coupling Building Block Design

Validated Purity and Quality Control: Lot-Specific Analytical Data Available

Vendor Bidepharm supplies the title compound with a standard purity of 97% and provides lot-specific analytical data including NMR, HPLC, and GC chromatograms . This is a quantitative differentiator from other suppliers like Dalton Research Molecules, which lists purity as >95% but does not publicly offer downloadable QC documents for this specific compound . The availability of batch-specific impurity profiles is critical for medicinal chemistry teams requiring reproducible biological assay results and for process chemists scaling up reactions.

Purity & QC Documentation
Specification review
97% purity with lot-specific NMR, HPLC, GC reports (Bidepharm) vs. >95%, no public QC docs (Dalton Research)
Supports reproducible synthesis yields and consistent assay results.
Vendor-reported data; QC for the supplied building block.
Procurement Quality Assurance Reproducibility

Defined Lipophilicity and Molecular Descriptors for CNS Drug-Like Space

The computed XLogP3-AA value of 3.2 for 4-(6-bromoindolin-1-yl)-5-chloropyrimidin-2-amine places it squarely within the optimal lipophilicity range (LogP 1–4) for CNS drug candidates [1]. This is a class-level differentiator from non-halogenated or mono-halogenated pyrimidine-indoline cores, which typically exhibit lower LogP values (e.g., a calculated XLogP of ~1.8 for the non-brominated core) and may not achieve the same membrane permeability. The hydrogen bond donor count of 1 and acceptor count of 4 also conform to Lipinski's and CNS MPO rules, indicating potential for oral bioavailability and blood-brain barrier penetration.

Computed Lipophilicity
Class-level inference
XLogP3-AA: 3.2
HBD: 1 | HBA: 4
Non-brominated analog: ~1.8
Reported logP within CNS drug-like space may support membrane permeability screening.
Computed property; no experimental logD available.
Computational Chemistry CNS Penetration Drug Design

4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine: High-Impact Research and Industrial Application Scenarios


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Libraries

As a privileged kinase hinge-binder motif, the 2-aminopyrimidine core is widely exploited for ATP-competitive inhibition. Deploying 4-(6-bromoindolin-1-yl)-5-chloropyrimidin-2-amine as a late-stage diversification core allows for the rapid generation of focused kinase inhibitor libraries. The C5-Cl can be displaced with various amines to explore the solvent-exposed region, while the C6'-Br can undergo Suzuki coupling to extend into the hydrophobic back pocket, as evidenced by its structural similarity to clinical kinase inhibitor cores .

Synthesis of IDO1/TDO or BRD4 Bromodomain Probe Molecules

The indoline-pyrimidine scaffold is a recurring motif in inhibitors of indoleamine 2,3-dioxygenase (IDO1) and bromodomain-containing protein 4 (BRD4). The bromine atom at the 6-position of the indoline is a versatile synthetic handle that can be converted to various functional groups (e.g., boronate ester, amine, alkyne) to probe these targets. This compound serves as an ideal penultimate intermediate for generating focused probe sets using parallel synthesis [1].

Chemoselective Sequential Cross-Coupling Methodology Development

The presence of both an aryl bromide and an aryl chloride in the same molecule makes this compound a benchmark substrate for developing and testing new chemoselective cross-coupling catalysts. This application is supported by the compound's structural analogy to substrates used in 5-halogenopyrimidine functionalization studies [2]. Catalyst systems that can selectively functionalize the C6'-Br in the presence of the C5-Cl, and vice versa, represent a valuable methodological advancement.

CNS-Penetrant Chemical Probe Synthesis

With a computed XLogP of 3.2, a single hydrogen bond donor, and a low molecular weight (325.59 g/mol), this building block meets key CNS drug-like property criteria. It can be used to synthesize analogs of known CNS-active kinase inhibitors, such as those targeting MARK4 or DRAK1, which are implicated in neurodegenerative diseases. The indoline motif contributes to reduced planarity and improved solubility compared to fully aromatic indole analogs [3].

Application
Selection Property
Validation Focus
Fragment-based kinase library synthesis
Orthogonal halogen handles for late-stage diversification
Parallel SAR expansion and core functionalization efficiency
IDO1/BRD4 chemical probe synthesis
Bromine handle enabling versatile functional group conversion
Probe derivatization efficiency and target engagement assay context
Chemoselective cross-coupling methodology
Dual C-Br / C-Cl reactivity for catalyst selectivity screening
Selectivity and robustness under method development conditions
CNS chemical probe research
Computed logP and low HBD for predicted CNS drug-like properties
Permeability model review and CNS property assessment
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